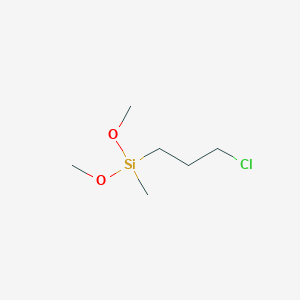

3-Chloropropylmethyldimethoxysilane

Beschreibung

Historical Development and Significance of Organosilane Coupling Agents in Materials Science

The field of organosilane chemistry traces its commercial origins back over half a century, with pioneering work leading to the development of a new class of materials combining silicon and organic chemistries. russoindustrial.ru The initial significant application of organosilane coupling agents emerged in the 1940s with the advent of fiberglass-reinforced polyester (B1180765) composites. russoindustrial.ruyg-1.com Researchers discovered that these composites, while initially strong, experienced a rapid decline in strength over time due to the loss of bond integrity between the glass fibers and the resin matrix, particularly in the presence of moisture. russoindustrial.ruyg-1.com

The breakthrough came with the realization that organofunctional silanes, molecules possessing both organic and inorganic reactivity, could act as "coupling agents" or molecular bridges at the glass-resin interface. russoindustrial.ruyg-1.com The application of a small amount of an organofunctional alkoxysilane not only boosted the initial strength of the composite but also dramatically improved its long-term durability. russoindustrial.ru This success spurred further research and development, leading to the first generation of silane (B1218182) coupling agents between the 1940s and 1960s. yg-1.com

The fundamental principle behind their efficacy lies in their unique molecular structure. An organosilane molecule typically consists of an organofunctional group (R), a spacer (often an alkyl chain), and a silicon atom bonded to hydrolyzable groups (like alkoxy groups). russoindustrial.rudakenchem.com This dual reactivity allows them to form stable covalent bonds with both inorganic substrates (like glass, metals, and minerals) and organic polymers. russoindustrial.ruzmsilane.com The hydrolyzable groups react with surface hydroxyls on the inorganic material to form durable siloxane (Si-O-Si) bonds, while the organofunctional group interacts with the polymer matrix. russoindustrial.ruethz.ch

This ability to chemically unite dissimilar materials has made organosilane coupling agents indispensable in a vast array of applications beyond composites, including:

Adhesion Promotion: In paints, coatings, adhesives, and sealants, they enhance the bond between the coating and the substrate. russoindustrial.ruzmsilane.com

Filler and Mineral Treatment: They improve the dispersion and bonding of inorganic fillers in polymer matrices, enhancing the mechanical and electrical properties of the resulting composite. russoindustrial.rumst-kboron.com

Crosslinking Agents: Organofunctional alkoxysilanes can be grafted onto polymer backbones and subsequently crosslinked through hydrolysis and condensation, imparting improved durability, water resistance, and heat resistance to materials like polyethylene (B3416737), acrylics, and urethanes. russoindustrial.ru

Surface Modification: They are used to create water-repellent surfaces and provide protection against corrosion. russoindustrial.ruzmsilane.com

The continuous development of new silane coupling agents with enhanced functionalities has been a significant area of research, driving innovation in fields ranging from nanotechnology to biomaterials. labinsights.nl

Overview of Chloropropyl Functionalized Silanes in Academic Research

Chloropropyl functionalized silanes represent a specific and important class of organosilanes utilized in both industrial applications and academic research. These compounds are characterized by a propyl chain with a chlorine atom at the 3-position, attached to a silicon atom that also bears hydrolyzable groups.

A primary role of chloropropyl silanes is as intermediates in the synthesis of other functional silanes. cfmats.com For instance, 3-chloropropyltriethoxysilane is a key precursor for producing widely used amino silanes, such as 3-aminopropyltriethoxysilane (B1664141), and methacryloxy silanes. cfmats.com The chlorine atom serves as a reactive site that can be readily substituted by other functional groups through nucleophilic substitution reactions.

Beyond their role as synthetic intermediates, chloropropyl silanes are employed as coupling agents in their own right, particularly in halogenated rubber systems like chloroprene rubber, chlorinated butyl rubber, and chlorosulfonated polyethylene. cfmats.com In these applications, they enhance the interaction between inorganic fillers and the polymer matrix, leading to significant improvements in the physical and mechanical properties of the composites. cfmats.com

Furthermore, research has explored the use of chloropropyl silanes in the development of functional coatings. They can be used to prepare antifungal and deodorant finishing agents, imparting bactericidal, deodorant, and antistatic properties to surfaces. cfmats.com

The study of chloropropyl functionalized silanes also contributes to the broader understanding of structure-property relationships in organosilane chemistry. Research often focuses on their hydrolysis and condensation behavior, the stability of the resulting siloxane networks, and the influence of the chloroalkyl group on the reactivity and performance of the silane in various applications.

Scope and Research Trajectories Pertaining to 3-Chloropropylmethyldimethoxysilane

3-Chloropropylmethyldimethoxysilane is a specific type of chloropropyl functionalized silane. Its structure includes a methyl group and two methoxy (B1213986) groups attached to the silicon atom, in addition to the 3-chloropropyl group. This particular combination of functional groups dictates its reactivity and potential applications.

The presence of two methoxy groups makes it a difunctional silane in terms of its hydrolyzable groups. This can influence the structure and properties of the resulting siloxane network upon hydrolysis and condensation compared to trifunctional silanes (those with three hydrolyzable groups). The methyl group attached to the silicon atom can also affect the steric hindrance and electronic environment at the silicon center, thereby influencing its reactivity.

Current and future research trajectories for 3-Chloropropylmethyldimethoxysilane and similar compounds are likely to focus on several key areas:

Controlled Polymer Architectures: The difunctional nature of this silane could be exploited to create more linear and less crosslinked polysiloxane structures compared to trifunctional silanes. This could be advantageous in applications requiring specific polymer architectures and properties.

Surface Modification and Functionalization: Research continues to explore the use of such silanes to precisely tailor the surface properties of materials. This includes creating surfaces with specific functionalities for applications in sensors, biomedical devices, and specialized coatings.

Hybrid Organic-Inorganic Materials: As a building block for hybrid materials, 3-Chloropropylmethyldimethoxysilane can be used to introduce specific organic functionality (the chloropropyl group, which can be further modified) into an inorganic siloxane backbone. This is a key area in the development of advanced materials with tailored thermal, mechanical, and optical properties.

Reaction Kinetics and Mechanisms: A deeper understanding of the hydrolysis and condensation kinetics of difunctional silanes like 3-Chloropropylmethyldimethoxysilane is crucial for controlling the final material properties. Academic research often employs advanced analytical techniques to study these reaction mechanisms in detail. researchgate.net

The ongoing exploration of organofunctional silanes, including 3-Chloropropylmethyldimethoxysilane, is driven by the continuous demand for new materials with enhanced performance and novel functionalities across a wide range of scientific and technological fields. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloropropyl-dimethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClO2Si/c1-8-10(3,9-2)6-4-5-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTKCYKJRSMRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939463 | |

| Record name | (3-Chloropropyl)(dimethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear to straw colored liquid with a mild odor; [Gelest MSDS] | |

| Record name | Silane, (3-chloropropyl)dimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloropropylmethyldimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18171-19-2 | |

| Record name | (3-Chloropropyl)dimethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18171-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (3-chloropropyl)dimethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3-chloropropyl)dimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Chloropropyl)(dimethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropyl)dimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloropropylmethyldimethoxysilane and Its Derivatives

Established Synthetic Pathways for Chloropropyl-Functionalized Alkoxysilanes

The industrial production of chloropropyl-functionalized alkoxysilanes, including 3-chloropropylmethyldimethoxysilane, predominantly relies on a two-step process: hydrosilylation followed by esterification.

The primary and most established method for creating the chloropropyl-silicon bond is the hydrosilylation of allyl chloride with a suitable hydridosilane. In the case of precursors to 3-chloropropylmethyldimethoxysilane, this would involve the reaction of allyl chloride with methyldichlorosilane. This reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst. The reaction proceeds via an anti-Markovnikov addition, yielding 3-chloropropylmethyldichlorosilane (B1585121).

Following the hydrosilylation, the resulting chlorosilane undergoes esterification (or alcoholysis) to replace the chlorine atoms attached to the silicon with methoxy (B1213986) groups. This is achieved by reacting the 3-chloropropylmethyldichlorosilane with methanol (B129727). This reaction produces 3-chloropropylmethyldimethoxysilane and hydrogen chloride (HCl) as a byproduct. The HCl generated is typically removed to drive the reaction to completion and prevent unwanted side reactions.

An alternative, though less common, approach for forming the silicon-carbon bond is through the use of a Grignard reaction . This would involve reacting a Grignard reagent, such as 3-chloropropylmagnesium chloride, with methyldimethoxychlorosilane. However, the hydrosilylation route is generally preferred for industrial-scale production due to its efficiency and atom economy.

Below is a table summarizing the established synthetic pathways:

| Synthetic Pathway | Reactants | Product | Key Features |

| Hydrosilylation & Esterification | 1. Allyl chloride + Methyldichlorosilane2. 3-Chloropropylmethyldichlorosilane + Methanol | 3-Chloropropylmethyldimethoxysilane | - Most common industrial method- Platinum-catalyzed hydrosilylation- Subsequent alcoholysis |

| Grignard Reaction | 3-Chloropropylmagnesium chloride + Methyldimethoxychlorosilane | 3-Chloropropylmethyldimethoxysilane | - Forms Si-C bond directly- Less common for large-scale production |

Advanced Synthetic Approaches to 3-Chloropropylmethyldimethoxysilane

While the two-step hydrosilylation-esterification process is well-established, research into more advanced synthetic approaches aims to improve efficiency, selectivity, and safety. One area of development involves the use of more sophisticated catalysts for hydrosilylation to enhance reaction rates and reduce the formation of byproducts. For the related synthesis of 3-chloropropyltrimethoxysilane (B1208415), rhodium-based catalysts have been shown to offer high selectivity.

Another advanced approach is the use of continuous flow reactors for the esterification step. A Chinese patent (CN105693759B) describes a method for preparing chloropropyl alkylalkoxy silanes using a pathway reaction device. This continuous process allows for better control of reaction temperature and residence time, which can inhibit side reactions and improve product quality and yield compared to traditional batch reactors. The short residence time in the channel for the reaction stream is noted to suppress the side reaction of hydrogen chloride with the alcohol.

Achieving high purity and yield in the synthesis of 3-chloropropylmethyldimethoxysilane is critical for its use in subsequent applications. Several factors influence the outcome of the synthesis:

Catalyst Selection and Concentration: The choice of hydrosilylation catalyst and its concentration can significantly impact the reaction's efficiency and the formation of byproducts.

Reaction Temperature and Pressure: Careful control of temperature during both hydrosilylation and esterification is crucial. In the esterification of chloropropyl trichlorosilane, for instance, controlling the reaction temperature helps to minimize the formation of polymeric byproducts google.com.

Stoichiometry of Reactants: The molar ratio of reactants, such as the alcohol to the chlorosilane in the esterification step, is a key parameter in maximizing the conversion and yield.

Removal of Byproducts: The efficient removal of hydrogen chloride during esterification is essential to prevent reversible reactions and the hydrolysis of the desired product.

Common impurities include unreacted starting materials, byproducts from side reactions during hydrosilylation (e.g., propene and silicon tetrachloride), and partially esterified intermediates. Purification is typically achieved through fractional distillation under reduced pressure.

The following table outlines key parameters for controlling purity and yield:

| Parameter | Influence on Purity and Yield | Control Strategy |

| Catalyst | Affects reaction rate and selectivity in hydrosilylation. | Optimization of catalyst type (e.g., Pt, Rh) and concentration. |

| Temperature | Influences reaction kinetics and side reactions. | Precise temperature control during both synthesis steps. |

| Reactant Ratio | Determines the extent of reaction and potential for unreacted starting materials. | Careful control of molar ratios, often with a slight excess of one reactant. |

| Byproduct Removal | Prevents equilibrium limitations and side reactions. | Efficient removal of HCl, for example, by sparging with an inert gas. |

| Purification | Removes impurities from the final product. | Fractional distillation under vacuum. |

Derivatization Strategies of 3-Chloropropylmethyldimethoxysilane

The versatility of 3-chloropropylmethyldimethoxysilane as a chemical intermediate stems from the reactivity of its two distinct functional moieties: the chloropropyl group and the methoxysilane (B1618054) group.

The chlorine atom at the terminus of the propyl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions . This allows for the introduction of a wide range of functional groups, leading to the synthesis of various organofunctional silanes.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines yields aminopropylsilanes. For example, the reaction with ammonia can produce 3-aminopropylmethyldimethoxysilane. However, a common issue with using ammonia or simple amines is the potential for multiple alkylations on the nitrogen, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts libretexts.orgyoutube.comyoutube.com.

Quaternization: Reaction with tertiary amines leads to the formation of quaternary ammonium silanes, which are valuable as antimicrobial agents. For instance, reacting 3-chloropropyltrimethoxysilane with decyldimethylamine can produce a silyl quaternary ammonium compound nih.gov.

Thiolation: The chloropropyl group can be converted to a mercaptopropyl group by reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea followed by hydrolysis. These mercaptosilanes are used as coupling agents in the rubber industry.

Sulfidation: Reaction with sodium polysulfide can be used to synthesize sulfur-containing silane (B1218182) coupling agents, such as bis-[3-(trialkoxysilyl)propyl]-polysulfides, which are important additives in the tire industry google.com.

The following table provides examples of derivatization via the chloropropyl group:

| Reagent | Functional Group Introduced | Product Type |

| Ammonia / Amines | Amino group (-NH2, -NHR, -NR2) | Aminosilanes |

| Tertiary Amines | Quaternary ammonium group (-N+R3) | Quaternary ammonium silanes |

| Sodium Hydrosulfide | Thiol group (-SH) | Mercaptosilanes |

| Sodium Polysulfide | Polysulfide linkage (-Sx-) | Polysulfidosilanes |

The methoxy groups attached to the silicon atom are susceptible to hydrolysis and condensation . This reactivity is the basis for the use of alkoxysilanes as coupling agents and in sol-gel processes.

Hydrolysis: In the presence of water, the methoxy groups hydrolyze to form silanol (B1196071) groups (Si-OH) and release methanol researchgate.net. The rate of hydrolysis is influenced by pH, with the reaction being catalyzed by both acids and bases nih.govgelest.com. The hydrolysis of methoxysilanes is generally faster than that of ethoxysilanes gelest.com.

Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (homocondensation) to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers researchgate.net. They can also condense with hydroxyl groups on the surface of inorganic substrates like silica (B1680970) or glass (heterocondensation), resulting in a covalent bond between the silane and the substrate. This is the fundamental mechanism by which these molecules act as surface modifiers and coupling agents.

The kinetics of hydrolysis and condensation are complex and occur concurrently. The relative rates of these reactions determine the structure of the resulting siloxane network.

Below is a summary of the reactions at the methoxysilane group:

| Reaction | Reactant | Functional Group Formed | Outcome |

| Hydrolysis | Water | Silanol (Si-OH) | Formation of reactive silanol intermediates |

| Condensation | Silanols / Surface -OH | Siloxane (Si-O-Si) | Formation of polymers or surface modification |

Reaction Mechanisms and Chemical Behavior of 3 Chloropropylmethyldimethoxysilane

Hydrolysis of Alkoxysilane Groups in 3-Chloropropylmethyldimethoxysilane

Cl-CH₂CH₂CH₂-Si(CH₃)(OCH₃)₂ + 2H₂O → Cl-CH₂CH₂CH₂-Si(CH₃)(OH)₂ + 2CH₃OH

This hydrolysis is a prerequisite for the subsequent condensation reactions that form stable siloxane bonds (Si-O-Si).

The hydrolysis process is often monitored using techniques like in-situ 29Si NMR spectroscopy, which can distinguish between the starting alkoxysilane and the resulting silanol (B1196071) species. researchgate.net The pH of the reaction mixture is a critical parameter; for instance, the hydrolysis of 3-chloropropyltrimethoxysilane (B1208415) in a water-methanol mixture shows a decrease in pH over time. researchgate.net This is attributed to the formation of acidic silanol groups. researchgate.net

The hydrolysis of alkoxysilanes can be catalyzed by both acids and bases. Acid catalysis typically involves the protonation of the oxygen atom in the alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water. In some cases, a small amount of a protic acid is added to shorten the hydrolysis time. researchgate.net

Base catalysis, on the other hand, involves the activation of water by the base to form hydroxide (B78521) ions, which are stronger nucleophiles than water. The choice of catalyst can significantly impact the reaction rate and the subsequent condensation process. For example, ammonia (B1221849) has been used to improve the polymerization process in the preparation of monodisperse nanoparticles from alkoxysilanes. researchgate.net

Condensation Reactions of Silanol Species Derived from 3-Chloropropylmethyldimethoxysilane

Following hydrolysis, the resulting silanol species, 3-chloropropylmethylsilanediol, are highly reactive and readily undergo condensation reactions. Condensation is a process where two molecules combine, often with the elimination of a small molecule like water. libretexts.org In this case, two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water.

The condensation of 3-chloropropylmethylsilanediol can proceed through several pathways, leading to the formation of oligomers and polymers. These reactions can occur between two silanol molecules or between a silanol and an unhydrolyzed alkoxysilane group.

The initial stages of condensation lead to the formation of dimers and other low-molecular-weight linear or cyclic oligomers. As the reaction progresses, further condensation results in the formation of higher molecular weight polymers. The structure of these polymers can be linear, branched, or cross-linked, depending on the reaction conditions.

Under appropriate conditions, the condensation of difunctional silanes like 3-chloropropylmethyldimethoxysilane can lead to the formation of extended two-dimensional or three-dimensional siloxane networks. wikipedia.org The continued reaction of silanol groups results in a cross-linked structure where silicon atoms are interconnected through oxygen atoms. wikipedia.org

The degree of condensation and the structure of the resulting network can be analyzed using techniques like solid-state 29Si NMR. The different silicon environments, such as those with one (T¹), two (T²), or three (T³) siloxane bridges, can be identified by their characteristic chemical shifts. researchgate.net

Interfacial Reactivity of 3-Chloropropylmethyldimethoxysilane with Substrate Surfaces

A key application of 3-chloropropylmethyldimethoxysilane is as a coupling agent to modify the surface of various substrates. This is achieved through the reaction of the silane (B1218182) with hydroxyl groups present on the surface of materials like glass, silica (B1680970), and metal oxides.

The process typically involves the hydrolysis of the methoxysilane (B1618054) groups to form silanols, as described earlier. These silanols can then react with the surface hydroxyl groups (M-OH, where M is a substrate atom like Si, Al, etc.) to form stable, covalent M-O-Si bonds. This reaction effectively grafts the 3-chloropropylmethylsiloxy groups onto the substrate surface.

The terminal chloropropyl group of the now surface-bound silane remains available for further chemical reactions. This allows for the subsequent attachment of other organic molecules, polymers, or biomolecules, thereby functionalizing the substrate surface for specific applications.

Covalent Bonding Mechanisms to Hydroxylated Surfaces

The primary mechanism by which 3-Chloropropylmethyldimethoxysilane (3-CPDMS) anchors to hydroxylated surfaces, such as glass, silica, and metal oxides, is through a two-step hydrolysis and condensation process. This process results in the formation of stable, covalent siloxane bonds (Si-O-Surface).

The initial step is the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silicon atom in the presence of water. This reaction is often catalyzed by acid or base. researchgate.netresearchgate.net The hydrolysis of the two methoxy groups on 3-CPDMS leads to the formation of a reactive silanediol (B1258837) intermediate, 3-chloropropylmethylsilanediol, and methanol (B129727) as a byproduct. The reaction can be represented as follows:

CH₂(Cl)CH₂CH₂Si(CH₃)(OCH₃)₂ + 2H₂O → CH₂(Cl)CH₂CH₂Si(CH₃)(OH)₂ + 2CH₃OH

The rate of hydrolysis is influenced by several factors, including pH, water concentration, and the presence of solvents. researchgate.netresearchgate.netnih.gov For instance, slightly acidic conditions can accelerate the hydrolysis process. researchgate.net

Following hydrolysis, the newly formed silanol groups (-Si-OH) are highly reactive and undergo condensation with the hydroxyl groups (-OH) present on the substrate surface. This reaction forms a covalent siloxane bond (Si-O-Surface) and releases a molecule of water. organic-chemistry.orgmdpi.com

CH₂(Cl)CH₂CH₂Si(CH₃)(OH)₂ + HO-Surface → CH₂(Cl)CH₂CH₂Si(CH₃)(OH)-O-Surface + H₂O

The remaining silanol group on the 3-CPDMS molecule can then undergo further condensation with an adjacent surface hydroxyl group or with a neighboring silanol group of another 3-CPDMS molecule, leading to the formation of a cross-linked polysiloxane network on the surface. This cross-linking enhances the stability and durability of the resulting organosilane layer. The presence of hydroxyl groups on the substrate is a prerequisite for the covalent attachment of the silane. tubitak.gov.tr

Non-covalent Interactions at the Interphase

While covalent bonding is the primary anchoring mechanism, non-covalent interactions play a crucial role in the organization, stability, and properties of the 3-Chloropropylmethyldimethoxysilane layer at the interphase. wikipedia.orgnih.gov These weaker interactions include van der Waals forces and hydrogen bonding. researchgate.net

Van der Waals forces are weak, short-range electrostatic attractions between uncharged molecules and are categorized into Keesom (dipole-dipole), Debye (dipole-induced dipole), and London dispersion forces. wikipedia.org In the context of a 3-CPDMS layer, London dispersion forces are present between the propyl chains of adjacent silane molecules. These interactions, though individually weak, become significant when summed over the entire assembled layer, contributing to the cohesion and packing density of the film.

These non-covalent forces influence the orientation and arrangement of the 3-CPDMS molecules on the surface, affecting the final structure and properties of the modified substrate. The interplay between covalent and non-covalent interactions governs the formation of a well-ordered and stable organosilane layer.

Reactivity of the Chloropropyl Functional Group

The terminal chloropropyl group (-CH₂CH₂CH₂Cl) of the immobilized 3-CPDMS molecule is a versatile functional handle that allows for a wide range of subsequent chemical modifications. Its reactivity is primarily centered around nucleophilic substitution and its use as an initiator for polymerization reactions.

Nucleophilic Substitution Reactions

The chlorine atom on the propyl chain is a good leaving group, making the terminal carbon susceptible to attack by various nucleophiles. This allows for the straightforward introduction of a diverse array of functional groups onto the surface.

A prominent example is the reaction with tertiary amines to form quaternary ammonium (B1175870) salts . This reaction is used to impart antimicrobial properties to surfaces. For instance, (3-chloropropyl)trimethoxysilane can be reacted with various tertiary amines to synthesize quaternary ammonium silane compounds. nih.gov

Another important nucleophilic substitution is the reaction with sodium azide (B81097) (NaN₃) to introduce an azide (-N₃) functionality onto the surface. researchgate.net This reaction is a key step in preparing surfaces for "click chemistry" applications. The conversion of the chloro group to an azido (B1232118) group is typically carried out in a solvent like N,N-dimethylformamide (DMF). researchgate.net The resulting azide-terminated surface is stable and can be used for subsequent cycloaddition reactions.

Below is a table summarizing some nucleophilic substitution reactions of the chloropropyl group:

| Nucleophile | Reagent Example | Resulting Functional Group | Application |

| Tertiary Amine | Dimethyl-n-octylamine | Quaternary Ammonium Salt | Antimicrobial surfaces |

| Azide Ion | Sodium Azide (NaN₃) | Azide (-N₃) | Click chemistry, bioconjugation |

| Thiol | Sodium hydrosulfide (B80085) (NaSH) | Thiol (-SH) | Thiol-ene chemistry, nanoparticle binding |

| Cyanide Ion | Sodium Cyanide (NaCN) | Nitrile (-CN) | Further organic synthesis |

Grafting Reactions and Polymerization Initiation

The chloropropyl group can serve as an initiator for surface-initiated polymerization (SIP), a powerful technique for "grafting" polymer chains from a surface. This method allows for the creation of dense polymer brushes with controlled thickness and functionality.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a commonly employed method. The chloropropyl group on the surface acts as the initiator for the polymerization of a wide range of monomers. mdpi.commagtech.com.cn This technique provides excellent control over the molecular weight and polydispersity of the grafted polymer chains. mdpi.com For this to occur, the surface-bound chloropropyl group is often converted into a more efficient ATRP initiator, such as by reaction with a copper(I) complex in the presence of a ligand. The process involves the reversible activation and deactivation of the growing polymer chain by a transition metal catalyst. utexas.edu

The general scheme for SI-ATRP from a chloropropyl-functionalized surface involves the following steps:

Immobilization of 3-CPDMS on the substrate.

Initiation of polymerization from the chloropropyl group in the presence of a monomer, a transition metal catalyst (e.g., CuBr), and a ligand.

Growth of polymer chains from the surface.

This "grafting from" approach allows for the formation of a high density of polymer chains on the surface. osti.gov

Click Chemistry Approaches Utilizing the Chloropropyl Group

"Click chemistry" refers to a class of reactions that are highly efficient, selective, and tolerant of various functional groups. scripps.edu The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgscience.gov

To utilize click chemistry, the chloropropyl group on the surface is first converted to an azide group via nucleophilic substitution with sodium azide, as described in section 3.4.1. researchgate.net The resulting azide-terminated surface can then be reacted with a molecule containing a terminal alkyne group in the presence of a copper(I) catalyst. researchgate.net This reaction forms a stable triazole linkage, covalently attaching the alkyne-containing molecule to the surface. nih.gov

This approach is widely used for the immobilization of a vast array of molecules, including biomolecules, fluorescent dyes, and polymers. researchgate.netdrexel.edursc.org The high efficiency and specificity of the click reaction allow for the creation of well-defined and functionalized surfaces under mild reaction conditions. nih.gov

The steps for functionalizing a surface using 3-CPDMS and click chemistry are:

Silanization of the surface with 3-CPDMS.

Conversion of the chloro groups to azide groups using sodium azide.

Reaction of the azide-terminated surface with an alkyne-functionalized molecule via CuAAC.

This modular approach provides a powerful and versatile tool for advanced surface engineering.

Interfacial Engineering and Surface Functionalization with 3 Chloropropylmethyldimethoxysilane

Mechanism of Adhesion Promotion via 3-Chloropropylmethyldimethoxysilane

The efficacy of 3-Chloropropylmethyldimethoxysilane as an adhesion promoter stems from its ability to chemically couple organic polymers to inorganic substrates. This process fundamentally alters the interfacial region, replacing weak van der Waals forces with strong, durable covalent bonds. The mechanism involves a two-step reaction sequence. First, the methoxy (B1213986) groups (-OCH₃) on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups (-OH) present on the surface of inorganic materials, forming stable oxane bonds (e.g., Si-O-Si or Si-O-Metal). Simultaneously, the chloropropyl group (-CH₂CH₂CH₂Cl) extends away from the surface, ready to react with the functional groups of an organic polymer matrix.

Molecular Bridging Concepts in Organic-Inorganic Composites

The primary function of 3-Chloropropylmethyldimethoxysilane in composites is to act as a molecular bridge, a concept central to the design of biomimetic organic-inorganic materials. nih.govmdpi.com These composites often mimic natural structures like nacre, which is composed of inorganic "bricks" (aragonite platelets) held together by an organic "mortar" (biopolymers). mdpi.com In synthetic composites, 3-Chloropropylmethyldimethoxysilane constitutes a key part of the "mortar," creating a robust link between the inorganic filler (the "brick") and the organic polymer matrix.

The silane's dual reactivity is key to this bridging effect. The dimethoxysilane (B13764172) end anchors firmly to the inorganic component, while the chloropropyl tail provides a reactive site for covalent bonding with the surrounding polymer. This chemical linkage across the interface facilitates stress transfer from the flexible polymer to the high-modulus filler, significantly enhancing the mechanical properties, durability, and thermal stability of the composite material.

Table 1: Functional Ends of 3-Chloropropylmethyldimethoxysilane and Their Reactivity

| Functional Group | Chemical Structure | Target Substrate/Matrix | Bond Formed |

|---|---|---|---|

| Methoxysilane (B1618054) | -Si(OCH₃)₂CH₃ | Inorganic surfaces with hydroxyl groups (e.g., silica (B1680970), metal oxides) | Covalent Si-O-Substrate bond |

Role of Interpenetrating Polymer Networks

Interpenetrating Polymer Networks (IPNs) are advanced polymer structures where two or more distinct polymer networks are physically interlaced on a molecular scale without being covalently bonded to each other. wikipedia.org The entanglement of these networks often leads to materials with synergistic properties, combining the attributes of each constituent polymer. wikipedia.org A related structure, the semi-interpenetrating polymer network (SIPN), involves one crosslinked polymer network and one linear or branched polymer. wikipedia.orgmdpi.com

While 3-Chloropropylmethyldimethoxysilane does not form an IPN by itself, it plays a crucial enabling role in the creation of inorganic-filled IPN composites. By functionalizing the surface of an inorganic filler, the silane (B1218182) allows the filler to be covalently integrated into one of the polymer networks. The chloropropyl group can react with the monomers of the first polymer network as it is formed. Subsequently, a second monomer system can be swollen into the first network and polymerized and crosslinked in situ.

The result is a composite where the inorganic filler is chemically anchored to one network, which is then physically entangled with a second network. This structure ensures efficient load distribution and can prevent phase separation, leading to materials with enhanced toughness, thermal stability, and mechanical strength compared to simple polymer blends or conventional composites. wikipedia.org

Application in Surface Modification of Inorganic Materials

The ability of 3-Chloropropylmethyldimethoxysilane to form robust bonds with hydroxyl-bearing surfaces makes it an effective agent for modifying a wide range of inorganic materials. This surface functionalization is critical for improving the dispersion of inorganic fillers in polymer matrices, enhancing hydrophobicity, and introducing reactive sites for further chemical transformations.

Silica and Silicate Surfaces (e.g., Glass, Quartz, Mesoporous Silica)

Silica and silicate-based materials are ideal candidates for surface modification with 3-Chloropropylmethyldimethoxysilane due to their high density of surface silanol (Si-OH) groups. The reaction mechanism involves the hydrolysis of the silane's methoxy groups, followed by condensation with the surface silanols to form highly stable Si-O-Si covalent bonds. diva-portal.org

This functionalization is applied to various forms of silica:

Glass and Quartz: Modifying glass and quartz surfaces improves adhesion to polymers for applications in laminates and fiber-reinforced composites.

Silica Nanoparticles: Treating silica nanoparticles with chloropropyl-functional silanes transforms them from hydrophilic to more hydrophobic, preventing their aggregation in non-polar polymer matrices and organic solvents. ateneo.edu

Mesoporous Silica: In materials like MCM-41, functionalization of the internal pore surfaces can alter their hydrophobicity and chemical reactivity, which is useful for applications in catalysis and adsorption. analis.com.my

Table 2: Research Findings on Silica Surface Modification with Chloro-Silanes

| Silica Material | Modifying Silane | Observed Effect | Potential Application | Reference |

|---|---|---|---|---|

| Silica Nanoparticles | 3-Chloropropyltriethoxysilane | Increased hydrophobicity, stable suspension in alcohol | Hydrophobic coatings for textiles | ateneo.edu |

| Mesoporous Silica (MCM-41) | Chloropropyltriethoxysilane | Enhanced surface hydrophobicity | Efficient organic reactions in organic solvents | analis.com.my |

Metal Oxides (e.g., Iron Oxides, Aluminum Oxide)

The surfaces of many metal oxides, such as iron oxides (Fe₂O₃) and aluminum oxide (Al₂O₃), are populated with hydroxyl groups (M-OH). nih.gov These groups serve as effective anchoring points for the covalent attachment of 3-Chloropropylmethyldimethoxysilane. The modification process is analogous to that on silica, forming stable M-O-Si linkages. google.comrsc.org

Functionalizing metal oxide nanoparticles is particularly important for their use as fillers in polymer composites. Untreated nanoparticles tend to agglomerate due to high surface energy, which compromises the performance of the composite. google.com A covalently bonded silane layer improves the compatibility between the oxide particles and the polymer matrix, leading to better dispersion, enhanced mechanical properties, and improved processing characteristics. For instance, TiO₂ and α-Fe₂O₃ nanoparticles have been coated using a similar linkage molecule to improve their dispersibility. google.com

Table 3: Modification of Metal Oxides with Functional Silanes

| Metal Oxide | Modifying Silane Type | Purpose of Modification | Resulting Improvement | Reference |

|---|---|---|---|---|

| Iron Oxide (α-Fe₂O₃) | Phenyl-chlorosilane | Covalently coat nanoparticles with an organic monolayer | Improved dispersibility in organic media | google.com |

| Aluminum Oxide (Al₂O₃) | Various Organosilanes | Create robust, covalently attached monolayers | Tuned surface properties (e.g., wettability) | nih.gov |

Carbon-Based Nanomaterials (e.g., Carbon Fibers, Graphene Oxide)

Pristine carbon-based nanomaterials like carbon fibers and graphene typically lack the hydroxyl groups necessary for direct reaction with silanes. Therefore, a surface pre-treatment or pre-activation step is often required. mdpi.com This usually involves oxidation (e.g., with acids or plasma) to introduce hydroxyl (-OH) and carboxyl (-COOH) groups onto the carbon surface. mdpi.comresearchgate.net

Once activated, these sites can react with 3-Chloropropylmethyldimethoxysilane. The silane layer serves two primary purposes:

It acts as an adhesion promoter, creating a covalent bridge between the carbon material and a polymer matrix, which is essential for effective stress transfer in high-strength composites. rsc.org

It improves the dispersion of the nanomaterials in solvents and polymer resins by mitigating the strong van der Waals forces that cause them to bundle together.

This surface functionalization strategy is crucial for unlocking the full potential of carbon nanomaterials in applications ranging from aerospace components to advanced electronics.

Table 4: Modification Strategy for Carbon-Based Nanomaterials

| Carbon Material | Pre-activation Step | Functionalization Agent | Purpose | Reference |

|---|---|---|---|---|

| Activated Carbon | Wet or dry oxidation, followed by reduction | 3-(Aminopropyl)trimethoxysilane (APTMS) | Improve suitability as a filler in polymeric materials | mdpi.com |

| Carbon Nanotubes | Oxidation | Octadecylamine (ODA) | Decrease van der Waals interactions, improve polymer affinity | researchgate.net |

Formation and Control of Silane Layers and Films

The creation of a stable and functional surface layer using 3-Chloropropylmethyldimethoxysilane involves a multi-step process. This process begins with the hydrolysis of the methoxy groups, followed by the condensation of the resulting silanol groups with hydroxyl groups on the substrate surface and with each other to form a durable siloxane network. The structure, thickness, and uniformity of this film are not accidental but are rather a direct consequence of the chosen deposition method and the conditions under which the reaction is carried out.

Deposition Techniques (e.g., Self-Assembly, Vapor Deposition)

The application of 3-Chloropropylmethyldimethoxysilane to a substrate to form a thin film is primarily achieved through two main methodologies: self-assembly from a liquid phase and deposition from a vapor phase.

Self-Assembly: This technique, often referred to as self-assembled monolayer (SAM) formation, is a process where molecules spontaneously organize themselves into a stable, well-defined structure on a surface. nih.gov For 3-Chloropropylmethyldimethoxysilane, this typically involves immersing a substrate into a dilute solution of the silane in an organic solvent. The silane molecules then adsorb onto the surface, hydrolyze, and cross-link to form a film. The inherent simplicity and scalability of this method make it highly attractive for many applications. The process can be conducted at or near room temperature. mdpi.com

Vapor Deposition: In this method, the substrate is exposed to the vapor of 3-Chloropropylmethyldimethoxysilane in a controlled environment, often under reduced pressure or at an elevated temperature. nih.gov This technique can produce very homogeneous and smooth surfaces, as it can minimize the formation of silane aggregates that can occur in solution-based methods. nih.gov Vapor phase deposition is particularly advantageous for creating ultrathin and uniform films, which is critical for applications in microelectronics and sensor technology.

Influence of Process Parameters (e.g., pH, Concentration, Curing Conditions)

The characteristics of the resulting silane film are profoundly influenced by several key process parameters. Careful control over these variables is essential for achieving reproducible and optimized surface properties.

Concentration: The concentration of the 3-Chloropropylmethyldimethoxysilane solution is a direct determinant of the resulting film's properties. In a study involving the treatment of nettle fibers, concentrations of 1% and 2% of 3-chloropropylmethyldimethoxysilane were utilized, indicating that the concentration is a key parameter in achieving desired surface modification. researchgate.net Higher concentrations can lead to thicker, more densely packed films, but may also increase the likelihood of forming undesirable multilayers or aggregates.

Curing Conditions: Following the initial deposition, a curing step is often employed to complete the condensation process and enhance the stability and durability of the silane film. This typically involves heating the coated substrate for a specific duration. The temperature and time of curing are critical parameters. While specific curing schedules for 3-Chloropropylmethyldimethoxysilane are not extensively documented, general practices for silane films suggest that heating helps to drive off water and byproducts of the hydrolysis reaction (methanol), and promotes the formation of a more cross-linked and robust siloxane network. One patent suggests that for coatings containing silanes, an increase in temperature contributes to both the hydrolysis and condensation reactions. google.com

The table below summarizes the influence of these key process parameters on the formation of silane layers.

| Process Parameter | Influence on Silane Layer Formation | General Recommendations |

| pH | Affects the rates of hydrolysis and condensation reactions. google.com | Slightly acidic conditions generally favor hydrolysis, while alkaline conditions favor condensation. google.com |

| Concentration | Impacts film thickness and surface coverage. researchgate.net | Lower concentrations may lead to monolayer formation, while higher concentrations can result in thicker films or multilayers. researchgate.net |

| Curing Temperature | Promotes completion of condensation and enhances film stability. google.com | Elevated temperatures are typically used to drive off byproducts and promote cross-linking. google.com |

| Curing Time | Determines the extent of the condensation reaction and final film properties. | Sufficient time must be allowed for the cross-linking reactions to proceed to completion. |

Control over Layer Thickness and Uniformity

Achieving precise control over the thickness and uniformity of the 3-Chloropropylmethyldimethoxysilane layer is crucial for its performance in various applications. Layer thickness can be measured using techniques like ellipsometry, which has been used to characterize films with thicknesses in the nanometer range. gelest.comcore.ac.uk

Control over Thickness: The thickness of the deposited film is influenced by several factors, including the silane concentration, the reaction time, and the deposition method itself. For self-assembly from solution, longer immersion times and higher concentrations generally lead to thicker films. However, for monolayer formation, it is often desirable to use dilute solutions and controlled deposition times to prevent the formation of multilayers. Vapor deposition techniques can offer more precise control over thickness by managing the exposure time and the partial pressure of the silane vapor.

Control over Uniformity: The uniformity of the silane layer is critical for consistent surface properties across the entire substrate. In vapor deposition, maintaining a uniform temperature and pressure within the reaction chamber is key. nih.gov For solution-based methods, ensuring proper mixing of the solution and uniform withdrawal of the substrate from the solution can help to prevent variations in film thickness. The cleanliness and surface energy of the substrate are also paramount for achieving a uniform coating, as contaminants can act as nucleation sites for non-uniform growth.

The table below outlines factors influencing the control over layer thickness and uniformity.

| Controlled Property | Influencing Factors | Methods for Control |

| Layer Thickness | Silane concentration, deposition time, deposition method (solution vs. vapor). | Adjusting concentration and time; selecting appropriate deposition technique. |

| Uniformity | Substrate cleanliness, solution/vapor homogeneity, withdrawal speed (for dip-coating). | Thorough substrate cleaning; ensuring uniform process conditions; controlled withdrawal from solution. |

Advanced Applications of 3 Chloropropylmethyldimethoxysilane in Materials Science

Development of Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials combine the advantageous properties of both inorganic and organic components, such as the mechanical strength and thermal stability of inorganics with the flexibility and processability of organic polymers. nih.govcollectionscanada.gc.ca 3-Chloropropylmethyldimethoxysilane plays a pivotal role as a coupling agent in creating these materials, facilitating strong covalent bonds at the interface between the two dissimilar phases. mtbrandao.com

Nanocomposite Formulations with Enhanced Interfacial Adhesion

In the realm of nanocomposites, achieving strong adhesion between the nanoparticle reinforcement and the polymer matrix is paramount for realizing enhanced mechanical properties. The functionalization of nanoparticles with silane (B1218182) coupling agents is a common strategy to improve this interfacial bonding. researchgate.netsci-hub.red

While direct studies on 3-Chloropropylmethyldimethoxysilane are limited, research on the closely related 3-chloropropyltrimethoxysilane (B1208415) (CPTMS) provides significant insights. For instance, silica (B1680970) nanoparticles have been functionalized with CPTMS in a one-pot synthesis method assisted by microwave irradiation. researchgate.net This process involves the hydrolysis of the methoxy (B1213986) groups of the silane, which then condense with the hydroxyl groups on the surface of the silica nanoparticles, forming stable siloxane bonds (Si-O-Si). The outward-facing chloropropyl groups are then available to react with the polymer matrix, creating a robust interface.

In a study on silica-coated MnFe2O4 nanoparticles, the nanoparticles were modified with CPTMS in dry toluene. This functionalization was a key step in the synthesis of a novel composite for environmental remediation applications. researchgate.net

The impact of such functionalization on mechanical properties is evident in studies using other functional silanes. For example, epoxy composites reinforced with silica nanoparticles functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES) have shown significant improvements in tensile strength and modulus. sci-hub.red Molecular dynamics simulations have further corroborated that grafting silane coupling agents onto silica nanoparticle surfaces enhances the thermomechanical properties of silica-epoxy composites, leading to higher glass transition temperatures and thermal conductivity. nih.gov

Table 1: Effect of Silane Functionalization on Mechanical Properties of Epoxy/Silica Nanocomposites

| Filler Type | Filler Loading (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Fracture Toughness (K_IC) (MPa·m¹/²) |

| Pure Epoxy | 0 | 75.8 | 2.95 | 0.65 |

| Unfunctionalized Silica | 1.0 | 82.3 | 3.12 | 0.78 |

| APTES-Functionalized Silica | 1.0 | 97.9 | 3.60 | 1.05 |

Polymer-Matrix Composites

The mechanism involves the hydrolysis of the silane's methoxy groups to form reactive silanols. These silanols can then condense with hydroxyl groups on the glass fiber surface. The organofunctional chloropropyl group of the silane can then react with the polymer matrix during curing or processing.

Studies on glass fiber reinforced polyester (B1180765) composites have demonstrated a significant improvement in mechanical properties, such as tensile and flexural strength, with increasing fiber content. svc.orggoogle.com The use of silane coupling agents is a key factor in achieving these improvements by ensuring strong interfacial bonding.

Table 2: Representative Mechanical Properties of Glass Fiber Reinforced Polymer Composites

| Fiber Volume Fraction (%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |

| 0 (Neat Resin) | 50-80 | 80-120 | 10-20 |

| 30 | 250-350 | 350-450 | 50-70 |

| 50 | 400-600 | 500-700 | 80-120 |

Note: These values are representative for glass fiber/polymer composites and highlight the importance of effective interfacial adhesion, which is enhanced by silane coupling agents like 3-Chloropropylmethyldimethoxysilane.

Functional Coatings for Diverse Substrates

3-Chloropropylmethyldimethoxysilane is also extensively used in the formulation of functional coatings to enhance their performance on various substrates, particularly metals.

Corrosion Protective Coatings on Metals

Silane-based coatings are emerging as an environmentally friendly alternative to traditional chromate (B82759) conversion coatings for corrosion protection. nih.gov The silane molecules can form a dense, cross-linked siloxane film on the metal surface, which acts as a barrier to corrosive agents. researchgate.net Furthermore, the silane can form covalent M-O-Si bonds (where M is the metal) with the metal substrate, leading to excellent adhesion and enhanced durability of the protective coating.

While specific electrochemical data for 3-Chloropropylmethyldimethoxysilane is not widely published, studies on similar silanes on steel and other metals demonstrate the effectiveness of this approach. For instance, epoxy coatings filled with silane-functionalized silicon nitride have shown excellent corrosion protection performance on carbon steel. researchgate.net Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to evaluate the performance of these coatings, with higher impedance values indicating better corrosion resistance. researchgate.netyoutube.com

Table 3: Illustrative Electrochemical Impedance Spectroscopy (EIS) Data for Epoxy Coatings on Steel

Note: This table provides illustrative data showing the typical trend of improved corrosion resistance with the addition of silanes to epoxy coatings.

Coatings for Enhanced Surface Properties (e.g., Wettability, Scratch Resistance)

The surface properties of materials, such as wettability and scratch resistance, can be significantly modified by applying coatings containing 3-Chloropropylmethyldimethoxysilane.

Table 4: Representative Water Contact Angle Data on Modified Surfaces

| Substrate | Surface Treatment | Water Contact Angle (°) |

| Glass | Uncleaned | 20-30 |

| Glass | Cleaned (Hydrophilic) | < 10 |

| Glass | Silanized (with a non-polar silane) | > 90 |

| Glass | Potentially treated with 3-Chloropropylmethyldimethoxysilane | 40-70 (Estimated) |

Scratch Resistance: The incorporation of silanes into coatings can improve their hardness and scratch resistance. This is due to the formation of a cross-linked siloxane network within the coating and the strong adhesion to the substrate. Instrumented scratch testing is a common method to evaluate the scratch resistance of coatings, where a critical load at which the coating fails is determined. anton-paar.comresearchgate.net

Adhesion Promotion in Multi-layered Systems

The methoxy groups of the silane hydrolyze and react with the substrate, while the chloropropyl group provides a reactive site for bonding with the overlying organic coating, such as a polyurethane or epoxy. The effectiveness of adhesion promoters is often evaluated using peel strength tests, where a higher peel strength indicates better adhesion. researchgate.netnih.gov

Table 5: Illustrative Peel Strength Data for Adhesion Promoters in Coating Systems

| Substrate | Primer | Top Coat | 180° Peel Strength (N/mm) |

| Steel | None | Polyurethane | 1.5 - 2.5 |

| Steel | Silane Adhesion Promoter | Polyurethane | 4.0 - 6.0 |

| Aluminum | None | Epoxy | 2.0 - 3.5 |

| Aluminum | Silane Adhesion Promoter | Epoxy | 5.0 - 8.0 |

Note: This table presents illustrative data demonstrating the typical improvement in peel strength achieved by using a silane adhesion promoter like 3-Chloropropylmethyldimethoxysilane.

Biomedical and Biosensing Applications

The ability of 3-Chloropropylmethyldimethoxysilane to form stable bonds with both inorganic substrates and organic biomolecules makes it a critical component in the development of advanced biomedical devices and sensitive biosensors.

The performance of biosensors and the biocompatibility of medical devices are critically dependent on the properties of their surfaces. 3-Chloropropylmethyldimethoxysilane is instrumental in the functionalization of these surfaces, particularly those based on silica or metal oxides. The process typically involves the hydrolysis of the methoxysilane (B1618054) groups in the presence of surface hydroxyl groups, leading to the formation of stable covalent siloxane bonds (Si-O-Si). This reaction anchors the silane to the substrate, leaving the chloropropyl group available for further chemical modification. sci-hub.semdpi.comresearchgate.net

This functionalization is a foundational step for enhancing biocompatibility and for the subsequent attachment of specific biorecognition elements. The chloropropyl group can be converted to other functional groups, such as amines or thiols, which can then be used to immobilize biomolecules. This tailored surface chemistry is crucial for the development of highly sensitive and specific biosensors. sci-hub.semdpi.com

Interactive Table: Surface Modification Parameters for Biosensor Functionalization

| Parameter | Description | Relevance to 3-Chloropropylmethyldimethoxysilane |

| Substrate | The material of the biosensor or medical device surface. | Commonly silicon-based materials (SiO2) or metal oxides with surface hydroxyl groups for reaction with the methoxysilane end of the molecule. |

| Silanization Time | The duration of the reaction between the substrate and the silane. | Affects the density and uniformity of the immobilized silane layer. Optimization is crucial for consistent performance. |

| Silane Concentration | The concentration of 3-Chloropropylmethyldimethoxysilane in the reaction solution. | Influences the formation of the silane layer; higher concentrations may not always lead to better-ordered monolayers. |

| Solvent | The liquid medium used for the silanization process. | Anhydrous solvents are often preferred to prevent premature hydrolysis and polymerization of the silane in solution. |

Once a surface is functionalized with 3-Chloropropylmethyldimethoxysilane, the terminal chloro group serves as a reactive site for the covalent attachment of a wide range of biomolecules, including enzymes, antibodies, and DNA. researchgate.netmcmaster.canih.gov This covalent immobilization is often preferred over physical adsorption as it provides a more stable and robust attachment, preventing the leaching of biomolecules from the surface. sci-hub.se

The immobilization process can proceed through direct reaction of the chloropropyl group with nucleophilic groups on the biomolecule, such as amines or thiols. Alternatively, the chloro group can be chemically converted to other functionalities, like an amine group, which can then be coupled to the biomolecule using cross-linking agents like glutaraldehyde. researchgate.net This versatility allows for the creation of highly specific and functional bio-interfaces for various applications, from diagnostic biosensors to biocompatible implants. researchgate.netmcmaster.ca

Detailed research findings on the specific use of 3-Chloropropylmethyldimethoxysilane as a direct precursor for the synthesis of controlled release systems are not extensively available in the reviewed literature. While the functionalization of mesoporous silica nanoparticles with various silanes for drug delivery is a well-established field, specific examples and data for systems derived directly from 3-Chloropropylmethyldimethoxysilane are scarce. nih.govnih.govmdpi.com The principles of using organofunctional silanes to modify drug carriers suggest that the chloropropyl group could be used to attach "gatekeeper" molecules that control the release of a therapeutic agent in response to specific stimuli. However, without direct research evidence, this remains a theoretical application.

Catalysis and Adsorption Technologies

The application of 3-Chloropropylmethyldimethoxysilane extends into the realms of industrial catalysis and environmental science, where it is used to create robust and efficient functional materials.

The heterogenization of homogeneous catalysts by immobilizing them onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. 3-Chloropropylmethyldimethoxysilane, and the closely related 3-chloropropyltrimethoxysilane, are effective for functionalizing supports like silica and mesoporous materials. researchgate.net The chloropropyl group provides a convenient anchor for attaching catalytic metal complexes or organocatalysts.

The process involves first grafting the silane onto the support material. The pendant chloropropyl groups are then reacted with a ligand that can coordinate to the desired catalytic metal. This creates a stable, covalently bound catalyst that is less prone to leaching into the reaction mixture. This approach has been used to immobilize a variety of catalysts for reactions such as Heck coupling and epoxidation. researchgate.net

The growing concern over heavy metal pollution has driven the development of new adsorbent materials for water treatment. Materials functionalized with 3-Chloropropylmethyldimethoxysilane have shown significant promise in this area. The chloropropyl group can be readily converted to functional groups with a high affinity for heavy metal ions, such as amine or thiol groups.

For instance, silica gel or other porous materials can be modified with 3-Chloropropylmethyldimethoxysilane and then further functionalized to create selective adsorbents for toxic metals like lead (Pb), cadmium (Cd), and mercury (Hg). physchemres.orgcosmosscholars.com The performance of these adsorbents is often evaluated based on their adsorption capacity, which is the amount of pollutant they can remove per unit mass of the adsorbent.

Interactive Table: Adsorption Capacities of Modified Adsorbents for Heavy Metal Removal

| Adsorbent Material | Functionalizing Agent | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

| Silica Aerogel | Mercaptopropyl trimethoxysilane (B1233946) (MPTMS) | Pb(II) | 240 | physchemres.org |

| Sewage Sludge | Physical Activation | Pb | 46.7 | lupinepublishers.com |

| Sewage Sludge | Physical Activation | Cd | 31.4 | lupinepublishers.com |

| K-Zeolite | Lithium Sulfate Treatment | Cr(VI) | - | cosmosscholars.com |

| K-Zeolite | Lithium Sulfate Treatment | Hg | - | cosmosscholars.com |

Note: The table includes data for adsorbents modified with related silanes to illustrate the potential of this class of materials. The effectiveness of the adsorbent is influenced by factors such as pH, temperature, and the initial concentration of the metal ions. cosmosscholars.comnih.govmdpi.com

Specialty Applications in Natural Fiber and Polymer Composites

3-Chloropropylmethyldimethoxysilane is a bifunctional organosilane that serves as a crucial coupling agent and surface modifier in the field of materials science. Its unique molecular structure, featuring a hydrolyzable dimethoxy group and a reactive chloropropyl group, enables it to form stable chemical bridges between inorganic substrates and organic polymers. This dual reactivity is particularly valuable in the creation of high-performance composite materials.

Modification of Lignocellulosic Materials (e.g., Wood, Cellulose (B213188) Nanofibers, Natural Fibers)

Lignocellulosic materials, such as wood, natural fibers (e.g., jute, sisal, kenaf), and cellulose nanofibers, are increasingly utilized as renewable reinforcements in polymer composites. researchgate.net However, their inherent hydrophilicity, due to the presence of abundant hydroxyl (-OH) groups, leads to poor compatibility and weak interfacial adhesion with hydrophobic polymer matrices. scielo.brresearchgate.net This incompatibility can result in composites with suboptimal mechanical properties and a high susceptibility to moisture absorption.

Treatment with 3-Chloropropylmethyldimethoxysilane effectively addresses these challenges. The mechanism involves the following steps:

Hydrolysis: The methoxy groups (-OCH3) on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH).

Condensation: These silanol groups can then condense with the hydroxyl groups on the surface of the lignocellulosic material, forming stable covalent siloxane bonds (Si-O-Cellulose). This reaction anchors the silane molecule to the fiber surface.

Interfacial Coupling: The outward-facing chloropropyl group (-CH2CH2CH2Cl) is available to react with the polymer matrix during the composite manufacturing process. This reaction forms a covalent bond between the modified fiber and the polymer, creating a strong and durable interface.

This chemical linkage enhances stress transfer from the polymer matrix to the reinforcing fibers, improves the dispersion of fibers within the matrix, and reduces water absorption by making the fiber surface more hydrophobic.

Reinforcement of Polymer Matrices through Silane Treatment

The use of 3-Chloropropylmethyldimethoxysilane as a coupling agent significantly enhances the mechanical properties of polymer composites. innospk.commdpi.com By improving the interfacial adhesion between the filler/fiber and the polymer matrix, the silane treatment ensures that the reinforcing agent can effectively carry the load applied to the composite material. mdpi.com The chloropropyl group can react with various polymer matrices, particularly thermosets like epoxy resins or polyurethanes, through its active chlorine atom.

The impact of silane coupling agents on the mechanical properties of natural fiber-reinforced polymer composites is well-documented. While specific data for 3-Chloropropylmethyldimethoxysilane can vary depending on the specific polymer matrix, fiber type, and processing conditions, the general trends observed with silane treatments provide a clear indication of their effectiveness.

Table 1: Illustrative Effect of Silane Coupling Agent Treatment on Mechanical Properties of Natural Fiber/Polypropylene Composites

| Property | Composite without Coupling Agent | Composite with Silane Coupling Agent | Percentage Improvement (%) |

| Tensile Strength (MPa) | 35 | 50 | ~ 43% |

| Flexural Strength (MPa) | 60 | 85 | ~ 42% |

| Impact Strength (kJ/m²) | 25 | 35 | ~ 40% |

| Water Absorption (24h, %) | 4.5 | 2.5 | ~ 44% reduction |

Note: The data presented in this table is illustrative and compiled from general findings on various silane coupling agents in natural fiber composites. Actual values can vary.

Radiation Curing and Photo-Initiated Systems

Radiation curing is a high-speed, solvent-free process that uses ultraviolet (UV) light or electron beam (EB) to polymerize a liquid formulation into a solid coating, ink, or adhesive. specialchem.comsubstech.com Photo-initiated systems are a subset of this technology that relies on photoinitiators to start the polymerization upon exposure to light. rsc.org

Incorporation of 3-Chloropropylmethyldimethoxysilane in Radiation-Curable Formulations

While not a primary photoinitiator itself, 3-Chloropropylmethyldimethoxysilane can be incorporated into radiation-curable formulations to impart specific properties. Its primary roles in these systems are as an adhesion promoter and a crosslinking agent. innospk.com

Adhesion Promoter: When added to a formulation applied to an inorganic substrate like glass or metal, the silane's methoxy groups can hydrolyze and bond with the substrate's surface. The chloropropyl group can then co-react with the resin system during the radiation-curing process, creating a covalent link between the coating and the substrate, thereby significantly improving adhesion.

Crosslinking Agent: The hydrolyzed silanol groups can undergo self-condensation to form a siloxane network (Si-O-Si). This network can become interpenetrated with the polymerizing organic resin, increasing the crosslink density, hardness, and chemical resistance of the cured material.

Photo-Initiated Grafting and Polymerization Mechanisms

Photo-initiated grafting is a technique used to modify the surface of a material by covalently attaching polymer chains. rsc.orgnih.gov This is typically achieved by generating reactive sites on the surface through UV irradiation in the presence of a photoinitiator.

The chloropropyl group of 3-Chloropropylmethyldimethoxysilane can be utilized in photo-initiated polymerization schemes. Although less reactive than other functional groups, the carbon-chlorine bond can be cleaved under certain high-energy UV conditions or through photosensitized reactions to generate a primary radical. This radical can then initiate the polymerization of monomers from the surface to which the silane is attached.

A more common approach involves modifying the chloropropyl group into a more photo-labile functional group. For instance, the chlorine atom can be substituted with a group that can act as a photoinitiator or participate more readily in photo-polymerization reactions.

The general mechanism for photo-initiated grafting involving a surface-bound initiator can be summarized as:

Initiation: A photoinitiator molecule absorbs UV light and generates free radicals. researchgate.net

Propagation: These radicals react with monomer units, initiating the growth of a polymer chain from the surface.

Termination: The growth of the polymer chain is stopped by various termination reactions.

By first treating a substrate with 3-Chloropropylmethyldimethoxysilane, and then either using the chloro group directly or modifying it, it is possible to grow a variety of polymer brushes from the surface, tailoring its properties for specific applications such as creating anti-fouling surfaces or improving biocompatibility. nih.gov

Characterization Methodologies for 3 Chloropropylmethyldimethoxysilane and Its Modified Materials

Spectroscopic Analysis of 3-Chloropropylmethyldimethoxysilane and Interfacial Layers

Spectroscopic techniques are indispensable for confirming the chemical identity of 3-Chloropropylmethyldimethoxysilane and verifying its successful grafting onto material surfaces. These methods probe the molecular vibrations, elemental composition, and atomic connectivity, offering a comprehensive chemical picture of the silane (B1218182) and the interfaces it forms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying functional groups and chemical bonds within a molecule or on a material's surface. nih.govnih.gov By analyzing the absorption of infrared radiation at specific wavenumbers, FTIR can confirm the presence of 3-Chloropropylmethyldimethoxysilane on a substrate and monitor the chemical reactions involved in the grafting process, such as the hydrolysis of methoxy (B1213986) groups and the formation of siloxane (Si-O-Si) bonds. researchgate.net

When a substrate is treated with 3-Chloropropylmethyldimethoxysilane, the appearance of new absorption bands in the FTIR spectrum indicates a successful modification. Key characteristic peaks associated with the silane include C-H stretching vibrations from the propyl chain and methyl group, Si-O-C stretching from the methoxy groups, and the C-Cl stretching vibration. researchgate.net Furthermore, the formation of a polysiloxane network on the surface is evidenced by strong, broad absorption bands corresponding to Si-O-Si stretching. researchgate.net The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which is ideal for surface analysis. mdpi.com

Below is a table summarizing the typical FTIR absorption bands relevant to the analysis of 3-Chloropropylmethyldimethoxysilane and its modified surfaces. researchgate.netresearchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| C-H Stretching (propyl/methyl) | 2850 - 2980 | Indicates the presence of the silane's alkyl chain. |

| Si-O-Si Stretching | 1000 - 1100 | Confirms the formation of a cross-linked polysiloxane network on the surface. |

| Si-O-C Stretching | 1080 - 1190, 815-850 | Characteristic of the methoxysilane (B1618054) groups. The intensity decreases upon hydrolysis and condensation. |

| C-Cl Stretching | 650 - 800 | Confirms the presence of the chloropropyl group. researchgate.net |

| Si-CH₃ Bending | 1250 - 1270 | Indicates the methyl group attached to the silicon atom. |

| -OH Stretching (surface silanols) | 3200 - 3700 | A decrease in the intensity of substrate hydroxyl bands can indicate covalent bond formation with the silane. |

This table is interactive. Click on the headers to sort.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. caltech.edu It is an essential tool for verifying the presence and chemical nature of 3-Chloropropylmethyldimethoxysilane layers on various substrates. nih.gov